molecular formula C15H14N6O4 B2878105 N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxypyrimidine-5-carboxamide CAS No. 1904367-62-9

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxypyrimidine-5-carboxamide

Cat. No. B2878105
CAS RN: 1904367-62-9
M. Wt: 342.315
InChI Key: ZZKUPNKXKWLXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s of immense importance because of its wide spectrum of biological activities and therapeutic potential .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of isoxazole consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

In the field of drug discovery, it’s always imperative to unleash new eco-friendly synthetic strategies . Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives can vary widely depending on their specific structure and functional groups .

Scientific Research Applications

Drug Discovery and Development

Isoxazole rings, such as the one present in this compound, are commonly found in many commercially available drugs . The presence of the isoxazole and oxadiazole moieties can be indicative of a compound’s potential biological activity, making it a candidate for drug discovery programs. This compound could be explored for its binding affinity to various biological targets, potentially leading to the development of new therapeutic agents.

Metal-Free Synthetic Routes

The synthesis of isoxazoles is significant in medicinal chemistry. Developing metal-free synthetic routes for such compounds is desirable due to the drawbacks of metal-catalyzed reactions, such as toxicity and environmental impact . This compound could serve as a model for developing new synthetic methods that are more eco-friendly and cost-effective.

Anticancer Research

Compounds with isoxazole and oxadiazole structures have been investigated for their anticancer properties. This specific compound could be studied for its efficacy in inhibiting cancer cell growth and proliferation, potentially leading to the development of new anticancer drugs .

Kinase Inhibition

Kinase inhibitors are an important class of drugs in the treatment of various diseases, including cancer. A similar compound has been identified as a specific RET kinase inhibitor . Therefore, this compound could be researched for its potential to act as a kinase inhibitor, which could have therapeutic applications in diseases where kinase activity is dysregulated.

Antifungal Activity

Isoxazole derivatives have shown promise as antifungal agents. This compound could be tested against various fungal strains to assess its effectiveness in treating fungal infections .

Nanocatalysis and Sensing Applications

The structural complexity and functional groups present in this compound make it a potential candidate for applications in nanocatalysis and sensing. It could be used to develop sensors for detecting specific biological or chemical substances, or as a catalyst in nanoscale reactions, which could have implications in environmental monitoring and industrial processes .

Mechanism of Action

The mechanism of action of isoxazole-based drugs can vary widely depending on the specific drug and its targets. For example, some isoxazole derivatives have been designed and synthesized as FLT3 inhibitors, which play a critical role in the development and progress of acute myeloid leukemia .

Safety and Hazards

The safety and hazards associated with isoxazole derivatives can also vary widely depending on their specific structure and functional groups. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific compounds .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

properties

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxypyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O4/c1-23-15-17-5-9(6-18-15)14(22)16-7-12-19-13(21-25-12)10-4-11(24-20-10)8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKUPNKXKWLXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methoxypyrimidine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.